6-(Morpholine-4-sulfonyl)-indan-1-ylamine
Overview
Description
Morpholine is a common component in many chemical compounds due to its versatile properties . It is often used in the synthesis of pharmaceuticals and other biologically active compounds . The sulfonyl group is a functional group that is often found in various organic compounds . It is known for its ability to form stable and highly polar bonds .
Synthesis Analysis
Morpholine can be synthesized from diethylene glycol and ammonia under pressure . The sulfonyl group can be introduced into a molecule through various methods, such as the reaction of a sulfonyl chloride with an alcohol or amine .Molecular Structure Analysis
Morpholine has a four-membered ring structure with an oxygen and a nitrogen atom . The sulfonyl group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom .Chemical Reactions Analysis
Morpholine can undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic addition . The sulfonyl group can participate in various reactions such as hydrolysis, reduction, and condensation .Physical and Chemical Properties Analysis
Morpholine is a colorless liquid with a weak, ammonia-like odor . The physical and chemical properties of a sulfonyl group would depend on the rest of the molecule .Scientific Research Applications
Synthesis and Chemical Transformations
6-(Morpholine-4-sulfonyl)-indan-1-ylamine is used in various chemical syntheses and transformations. For instance, its derivatives have been synthesized for biological applications. A study describes the effective synthesis and chemical transformations of 6-(morpholine-4-sulfonyl)-2,3,4-quinolinetricarboxylic acid, highlighting its pharmacological potential (Kravchenko et al., 2006).
Biological and Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant biological activities. For example, 6-morpholino-9-sulfonylpurine derivatives displayed antiproliferative activity on human carcinoma, lymphoma, and leukemia cells (Matić et al., 2021). Another study found that 4-(Phenylsulfonyl) morpholine, a compound in the same class, had antimicrobial and modulating activity against standard and multi-resistant strains of various microorganisms (Oliveira et al., 2015).
Synthesis of Enantiopure Morpholines
The compound has been used in the synthesis of enantiopure morpholines. A study demonstrated the synthesis of enantiopure 2,6-disubstituted morpholines using a protocol that involved the regioselective formation of a monosulfonate, crucial for creating morpholine derivatives (Foschi et al., 2017).
Pharmaceutical Intermediates
Compounds related to this compound have been utilized in the synthesis of pharmaceutical intermediates. For instance, 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, was synthesized from a similar morpholine derivative (Janakiramudu et al., 2017).
Pharmacological Properties
The morpholine moiety in these compounds contributes to their pharmacological properties. A study investigating N-sulfonyl morpholines found significant effects on the inversion of the morpholine ring, which can influence the pharmacological activity of these compounds (Modarresi-Alam et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-morpholin-4-ylsulfonyl-2,3-dihydro-1H-inden-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c14-13-4-2-10-1-3-11(9-12(10)13)19(16,17)15-5-7-18-8-6-15/h1,3,9,13H,2,4-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBBXEVXPIYHLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)S(=O)(=O)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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